molecular formula C14H10FNO3 B091100 2-[(2-Fluorophenyl)carbamoyl]benzoic acid CAS No. 19336-75-5

2-[(2-Fluorophenyl)carbamoyl]benzoic acid

Cat. No. B091100
CAS RN: 19336-75-5
M. Wt: 259.23 g/mol
InChI Key: NCAMTWLAPLDJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Fluorophenyl)carbamoyl]benzoic acid, also known as FAB, is a compound that has been widely studied in the field of medicinal chemistry. It is an organic compound that belongs to the class of benzoic acids and is used in the development of drugs for various diseases.

Mechanism Of Action

The mechanism of action of 2-[(2-Fluorophenyl)carbamoyl]benzoic acid is not fully understood, but it is believed to work by inhibiting various enzymes and proteins that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
2-[(2-Fluorophenyl)carbamoyl]benzoic acid has been shown to have a number of biochemical and physiological effects in the body. It has been shown to decrease the production of inflammatory cytokines, reduce oxidative stress, and inhibit the growth of cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[(2-Fluorophenyl)carbamoyl]benzoic acid in lab experiments is its ability to inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of protective prostaglandins. However, 2-[(2-Fluorophenyl)carbamoyl]benzoic acid has some limitations in lab experiments, including its low solubility in water and its tendency to form aggregates in solution.

Future Directions

There are many potential future directions for research on 2-[(2-Fluorophenyl)carbamoyl]benzoic acid. One area of interest is the development of more effective synthesis methods for 2-[(2-Fluorophenyl)carbamoyl]benzoic acid that can improve its solubility and stability. Another area of interest is the investigation of 2-[(2-Fluorophenyl)carbamoyl]benzoic acid's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular disease. Additionally, there is a need for more research on the safety and toxicity of 2-[(2-Fluorophenyl)carbamoyl]benzoic acid in animal models and humans.

Synthesis Methods

2-[(2-Fluorophenyl)carbamoyl]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with benzoyl chloride in the presence of a base. Other methods include the reaction of 2-fluorobenzoic acid with urea or the reaction of 2-fluoroaniline with benzoic acid in the presence of a coupling agent.

Scientific Research Applications

2-[(2-Fluorophenyl)carbamoyl]benzoic acid has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties.

properties

CAS RN

19336-75-5

Product Name

2-[(2-Fluorophenyl)carbamoyl]benzoic acid

Molecular Formula

C14H10FNO3

Molecular Weight

259.23 g/mol

IUPAC Name

2-[(2-fluorophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H10FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

NCAMTWLAPLDJCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(=O)O

Other CAS RN

19336-75-5

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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